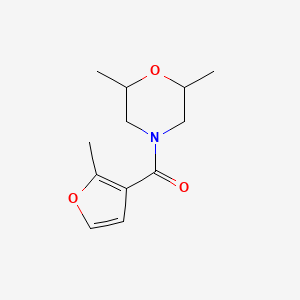![molecular formula C20H24N2O2 B5024303 {1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(cyclopropyl)methanone](/img/structure/B5024303.png)
{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(cyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(cyclopropyl)methanone, also known as AZE, is a novel chemical compound that has gained significant attention in scientific research due to its unique structure and potential therapeutic applications.
Aplicaciones Científicas De Investigación
{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(cyclopropyl)methanone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use as a diagnostic tool in cancer imaging.
Mecanismo De Acción
The exact mechanism of action of {1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(cyclopropyl)methanone is not fully understood, but it is believed to act through several pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been shown to improve cognitive function in animal models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using {1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(cyclopropyl)methanone in lab experiments is its unique structure and potential therapeutic applications. This compound has been shown to have a wide range of biological activities, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its limited availability. The synthesis of this compound is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on {1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(cyclopropyl)methanone. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the use of this compound as a diagnostic tool in cancer imaging. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of {1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(cyclopropyl)methanone involves the reaction of 1-azepanone with 2-bromoacetylindole in the presence of a base to yield the desired product. The reaction is carried out under mild conditions, and the yield is typically high. Several modifications to the synthesis method have been reported, including the use of different bases and solvents, which can affect the yield and purity of the final product.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-[3-(cyclopropanecarbonyl)indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-19(21-11-5-1-2-6-12-21)14-22-13-17(20(24)15-9-10-15)16-7-3-4-8-18(16)22/h3-4,7-8,13,15H,1-2,5-6,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLYXDOZKRRZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-morpholinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5024223.png)
![2-bromo-6-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B5024224.png)
![5-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5024234.png)
![N-[2-(3-fluorophenyl)ethyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5024241.png)
![2-bromo-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5024256.png)

![1-[(2,6-dimethyl-4-morpholinyl)methyl]-2-naphthol](/img/structure/B5024273.png)

![3-[4-(4-acetyl-2-fluoro-5-methylphenyl)-1-piperazinyl]propanenitrile](/img/structure/B5024289.png)
![diethyl {[(5-chloro-2-methoxyphenyl)amino]methylene}malonate](/img/structure/B5024298.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-methylpropanamide](/img/structure/B5024304.png)
![3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5024305.png)
![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5024322.png)
![4-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5024328.png)